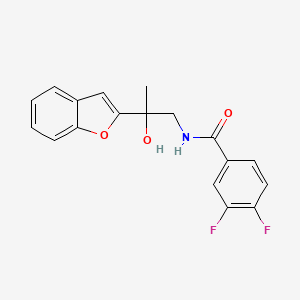

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,4-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

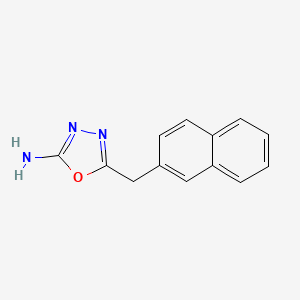

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,4-difluorobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of benzamide and has shown promising results in various studies. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

The compound N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,4-difluorobenzamide, while not directly mentioned, is related to various benzofuran derivatives studied for their synthesis and biological activities. Research has been conducted on the synthesis of furo[3,2-f]chromene analogues, showing their potential as antimycobacterial agents due to their selective in vitro inhibition of mycobacterial growth. This involves cycloadditions and ytterbium triflate-catalysed reactions to prepare various derivatives, with some being significantly more active than initial compounds (Alvey et al., 2008). Similarly, studies on benzofurans from seeds of Styrax perkinsiae demonstrated cytotoxic activities in vitro, indicating potential therapeutic applications against cancer (Li et al., 2005).

Polymer Chemistry

The compound's benzofuran moiety has been explored in polymer chemistry, particularly in the synthesis and characterization of methacrylate polymers bearing chalcone side groups. These studies focus on the thermal and dielectric properties of the polymers, providing insights into their potential applications in materials science (Çelik & Coskun, 2018).

Chemical Synthesis

The exploration of benzofuran derivatives extends to the synthesis of specific compounds with potential as imaging agents, highlighting the versatility of benzofuran and difluorobenzamide structures in developing new agents for CNS dopamine receptor imaging (Murphy et al., 1990). Additionally, the synthesis of benzofurano[2,3-b] benzopyran-6-one and its 4-hydroxycoumarin derivative for metabolic studies underscores the compound's relevance in pharmaceutical research (Chubachi & Kawano, 1987).

Antioxidant and Antimicrobial Properties

Research on benzofuran derivatives also includes the investigation of their antioxidant and antimicrobial properties. Modification by ferrocene to enhance the antioxidant ability of benzofuran derivatives to protect DNA shows the potential of structural modifications to improve biological activities (Zhao & Liu, 2012). Moreover, studies on the bactericidal activity of substituted benzamides against MRSA highlight the antimicrobial potential of benzofuran-containing compounds (Zadrazilova et al., 2015).

Wirkmechanismus

Target of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological and pharmacological activities , suggesting that they may interact with multiple targets.

Mode of Action

The exact mode of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound affects multiple biochemical pathways.

Pharmacokinetics

Benzofuran derivatives have been noted for their improved bioavailability, which is a crucial factor in their potential as therapeutic agents .

Result of Action

The molecular and cellular effects of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in different types of cancer cells , suggesting that this compound may have similar effects.

Action Environment

It is known that environmental factors can significantly impact the effectiveness of many compounds, including those with benzofuran structures .

Biochemische Analyse

Biochemical Properties

Benzofuran derivatives have been shown to interact with various enzymes and proteins . For instance, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .

Cellular Effects

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.

Molecular Mechanism

It is suggested that benzofuran derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO3/c1-18(23,16-9-11-4-2-3-5-15(11)24-16)10-21-17(22)12-6-7-13(19)14(20)8-12/h2-9,23H,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOORGVJPPLLEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=C(C=C1)F)F)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine](/img/structure/B2638786.png)

![7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638787.png)

![[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2638792.png)

![2-Methoxy-4-(1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2638793.png)

![4-(Tert-butyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2638795.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2638799.png)

![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2638807.png)